Calculated Lipophilicity (ClogP) Differentiation vs. 2‑Methoxy‑4‑methylbenzimidazole and 2‑Ethoxybenzimidazole
The calculated partition coefficient (ClogP) for 2‑ethoxy‑4‑methylbenzimidazole is estimated at 2.38 ± 0.25, derived from the atom‑based method using the SMILES string CCOc1[nH]c2c(cccc2n1)C . By comparison, the 2‑methoxy‑4‑methyl analog (ClogP ≈ 1.84) is approximately 0.54 log units less lipophilic, reflecting the loss of one methylene unit in the 2‑alkoxy chain. The des‑methyl analog, 2‑ethoxybenzimidazole (ClogP ≈ 1.95), is approximately 0.43 log units less lipophilic due to the absence of the 4‑methyl substituent. Each 0.5‑log‑unit increment in ClogP corresponds to a roughly threefold increase in membrane permeability under passive diffusion models [1].
| Evidence Dimension | Calculated octanol‑water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 2.38 (2‑ethoxy‑4‑methylbenzimidazole) |
| Comparator Or Baseline | 2‑Methoxy‑4‑methylbenzimidazole ClogP ≈ 1.84; 2‑Ethoxybenzimidazole ClogP ≈ 1.95 |
| Quantified Difference | ΔClogP ≈ +0.54 vs. 2‑methoxy‑4‑methyl analog; ΔClogP ≈ +0.43 vs. 2‑ethoxybenzimidazole |
| Conditions | Calculated by atom‑based method (ChemDraw/ALOGPS); experimental logP not available for this specific compound |
Why This Matters
Differences in lipophilicity directly impact passive membrane permeability, metabolic clearance rate, and non‑specific protein binding—key considerations when selecting a compound for cell‑based assays or in vivo pharmacokinetic studies.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235‑248. View Source
